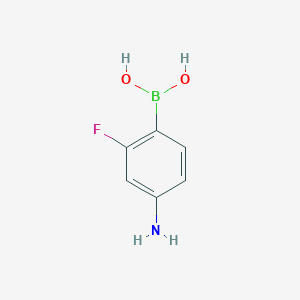

(4-Amino-2-fluorophenyl)boronic acid

描述

Significance of Arylboronic Acids as Versatile Intermediates in Modern Organic Synthesis

Arylboronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis. nih.gov Their prominence is largely due to their stability, low toxicity, and remarkable versatility as synthetic intermediates. nih.gov One of the most significant applications of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. nih.gov This reaction enables the efficient construction of complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials. clearsynth.com

Beyond the celebrated Suzuki reaction, arylboronic acids participate in a wide array of other transformations. These include the Chan-Lam coupling for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, rhodium-catalyzed additions, and various other metal-catalyzed processes. sigmaaldrich.com Their ability to serve as precursors for phenols, anilines, and other functionalized arenes further underscores their role as multifaceted building blocks. nih.gov The unique reactivity of the boronic acid group, combined with its general stability to air and moisture, makes these compounds highly valuable tools for synthetic chemists seeking to build complex molecular architectures.

Unique Structural Features and Research Relevance of (4-Amino-2-fluorophenyl)boronic Acid as a Building Block

This compound distinguishes itself through the specific arrangement of its functional groups on the phenyl ring. The molecule incorporates a boronic acid group, a fluorine atom, and an amino group, each imparting distinct chemical properties that make it a highly valuable and specialized building block.

The presence of the fluorine atom at the ortho position to the boronic acid is particularly significant. As a strongly electron-withdrawing group, fluorine increases the Lewis acidity of the boron atom. This enhanced acidity can facilitate key steps in catalytic cycles and is known to lower the pKₐ of the boronic acid. researchgate.net A lower pKₐ is highly desirable for applications under physiological conditions, such as in the development of sensors for carbohydrates like glucose. researchgate.net

Simultaneously, the amino group at the para position is an electron-donating group that also serves as a versatile synthetic handle. This primary amine can be readily modified through a variety of reactions, including acylation, alkylation, and diazotization, allowing for the straightforward attachment of this building block to other molecules, polymers, or surfaces. researchgate.net The combination of a tunable, acidic boronic acid moiety and a reactive amino group on the same scaffold makes this compound a prime candidate for constructing complex, functional molecules with tailored properties.

Below are the key chemical properties of the compound and its commonly used pinacol (B44631) ester derivative.

| Identifier | Value |

|---|---|

| CAS Number | 921211-27-0 clearsynth.com |

| Molecular Formula | C₆H₇BFNO₂ clearsynth.com |

| Molecular Weight | 154.94 g/mol clearsynth.com |

| Identifier | Value |

|---|---|

| CAS Number | 819057-45-9 sigmaaldrich.com |

| Molecular Formula | C₁₂H₁₇BFNO₂ sigmaaldrich.com |

| Molecular Weight | 237.08 g/mol sigmaaldrich.com |

| Appearance | Off-white to brown solid cymitquimica.com |

Scope and Research Imperatives for In-depth Investigation of this compound

The unique structural characteristics of this compound define a clear trajectory for future research. The imperative to explore its full potential is driven by its promise in several high-impact areas of chemical science.

Medicinal Chemistry: The enhanced acidity of the boronic acid group makes it an attractive candidate for designing enzyme inhibitors, particularly for serine proteases where the boronic acid can mimic the tetrahedral transition state. The amino group provides a crucial point for elaboration to achieve specific binding interactions within an enzyme's active site.

Materials Science and Sensing: The ability of fluorinated phenylboronic acids to bind with diols at physiological pH makes this compound a prime target for the development of advanced glucose sensors. researchgate.net Research is needed to incorporate this molecule into polymer hydrogels, nanoparticles, or other materials to create robust and sensitive diagnostic tools.

Synthetic Methodology: Further investigation into the reactivity of this compound in various cross-coupling reactions is warranted. Understanding how the interplay between the fluoro and amino substituents influences reaction outcomes will expand its utility and enable the synthesis of novel, highly functionalized aromatic compounds that are otherwise difficult to access.

属性

IUPAC Name |

(4-amino-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTPCMZIQKVNFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)N)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Amino 2 Fluorophenyl Boronic Acid and Its Derivatives

Strategic Approaches for Boron-Carbon Bond Formation in Arylboronic Acid Synthesis

The creation of the aryl carbon-boron bond is the cornerstone of synthesizing (4-Amino-2-fluorophenyl)boronic acid. The principal methods involve either the reaction of a pre-formed organometallic intermediate with a boron electrophile or the use of transition metal catalysis to directly couple an aryl halide with a boron source.

Halogen-Metal Exchange and Electrophilic Boron Quench Routes

One of the most established methods for arylboronic acid synthesis involves a two-step sequence: the formation of a highly reactive organometallic intermediate from an aryl halide, followed by quenching with a boron electrophile. wikipedia.orgthieme-connect.de This route offers a powerful way to install the boronic acid group at a specific position on the aromatic ring, dictated by the location of the initial halogen atom.

For the synthesis of a regioisomer, 4-amino-3-fluorophenylboronic acid, a representative procedure begins with 4-bromo-2-fluoroaniline. researchgate.net The amine's acidic proton necessitates protection prior to the metal-halogen exchange. This is often achieved by converting the amine into an acetamido group. researchgate.net The protected aryl bromide then undergoes a lithium-bromine exchange, typically at cryogenic temperatures (e.g., -78 °C) using an alkyllithium reagent like n-butyllithium (n-BuLi), to generate a reactive aryllithium species. wikipedia.orgresearchgate.net This intermediate is immediately trapped with a boron electrophile, such as trimethyl borate (B1201080) or triisopropyl borate. researchgate.net Subsequent acidic hydrolysis removes the borate esters and the amine protecting group to yield the final arylboronic acid. researchgate.net A significant challenge with this method is the potential for multiple additions of the organometallic reagent to the borate ester, which can reduce yields. thieme-connect.de

Transition Metal-Catalyzed Borylation Reactions (e.g., Miyaura Borylation, Ni-catalyzed coupling)

Transition metal-catalyzed cross-coupling reactions have become a preferred method for arylboronic acid synthesis due to their milder conditions and superior functional group tolerance, often circumventing the need for protecting groups. alfa-chemistry.comorganic-chemistry.org

The Miyaura borylation is a prominent example, typically employing a palladium catalyst, such as PdCl₂(dppf), to couple an aryl halide or triflate with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). alfa-chemistry.comresearchgate.net A base, like potassium acetate (B1210297) (KOAc), is crucial for activating the diboron reagent. alfa-chemistry.comorganic-chemistry.org This reaction directly furnishes the stable pinacol (B44631) ester of the boronic acid, which is advantageous for purification and storage. organic-chemistry.org

Nickel-catalyzed borylation has emerged as a more cost-effective and highly efficient alternative to palladium-based systems. rsc.orgrsc.org Various nickel catalysts, often paired with phosphine (B1218219) ligands, can effectively catalyze the coupling of aryl halides, including chlorides and bromides, with diboron reagents. beilstein-journals.orgnih.gov These reactions demonstrate broad functional group tolerance and are applicable to a wide array of substrates. rsc.org The synthesis of this compound or its derivatives via this route would typically start from 1-bromo-4-amino-2-fluorobenzene, coupling it with B₂pin₂ in the presence of a suitable nickel catalyst system.

| Feature | Halogen-Metal Exchange | Transition Metal-Catalyzed Borylation |

| Starting Material | Aryl Halide (Br, I) | Aryl Halide (Cl, Br, I), Triflates |

| Key Reagents | Organolithium or Grignard Reagent, Borate Ester | Pd or Ni Catalyst, Diboron Reagent (e.g., B₂pin₂) |

| Reaction Conditions | Cryogenic temperatures (e.g., -78 °C) | Mild to moderate temperatures (often room temp. to 80 °C) |

| Functional Group Tolerance | Low (requires protection of acidic protons like -NH₂) | High (often tolerates amines, esters, ketones) alfa-chemistry.com |

| Initial Product | Boronic acid (after hydrolysis) | Boronic ester (e.g., pinacol ester) |

| Key Advantage | Powerful for specific regiochemistry | High efficiency, mild conditions, broad scope |

Generation of Aryllithium and Grignard Intermediates for Boronation

The generation of aryllithium and aryl Grignard reagents is the foundational step for the classic boronation approach outlined in section 2.1.1.

Aryllithium reagents are typically formed through a halogen-metal exchange reaction between an aryl halide and an alkyllithium compound at low temperatures. wikipedia.org This exchange is very fast, particularly for aryl bromides and iodides. wikipedia.org The resulting aryllithium is a potent nucleophile and base, necessitating the protection of any acidic functional groups within the molecule, such as the amine in a 4-amino-2-fluorophenyl precursor. libretexts.org

Grignard reagents are prepared by the reaction of an aryl halide with magnesium metal. researchgate.netalfredstate.eduscience.gov While this method is fundamental, the direct formation can sometimes be sluggish or lead to side products. An alternative is a halogen-magnesium exchange using a pre-formed, more reactive Grignard reagent like isopropylmagnesium chloride (i-PrMgCl). nih.gov Similar to aryllithiums, Grignard reagents are incompatible with acidic protons. Once formed, these organomagnesium compounds can be quenched with various boron electrophiles, including borate esters or, more recently, pinacolborane (HBpin), to directly yield the corresponding pinacol boronate esters. google.com

Chemo- and Regioselective Functionalization Strategies

Achieving the desired this compound structure requires precise control over both regioselectivity (where the boron group attaches) and chemoselectivity (which functional groups react).

Regioselectivity is primarily determined by the synthetic route and the starting material. In both the organometallic and transition-metal-catalyzed pathways, the position of the boronic acid group is dictated by the initial position of the halogen on the aniline (B41778) precursor. For example, starting with 4-bromo-3-fluoroaniline (B116652) will lead to the borylation at the 4-position, ultimately yielding this compound after the reaction sequence. Alternative strategies, such as directed ortho-metalation or C-H activation borylation, could provide different regioisomers but are often more complex to control with multiple substituents present. researchgate.netnih.govnih.gov

Chemoselectivity is a major consideration due to the presence of the nucleophilic amino group.

In organometallic routes , the high basicity of aryllithium and Grignard reagents makes them unselective; they will readily deprotonate the amine. Therefore, chemoselectivity is achieved by temporarily masking the amine with a protecting group (see section 2.3). libretexts.org

In transition metal-catalyzed borylations , high chemoselectivity is an inherent advantage. Catalysts like palladium and nickel can selectively activate the carbon-halogen bond for oxidative addition, leaving the amino group untouched. alfa-chemistry.com This allows for a more direct and atom-economical synthesis without the extra steps of protection and deprotection.

Protection Group Chemistry for Amine and Boronic Acid Moieties

Protecting groups are reversibly installed chemical modifications used to prevent a functional group from reacting under specific conditions. organic-chemistry.orgwikipedia.org Their use is critical in the synthesis of this compound, particularly when using organometallic intermediates.

The primary amine (-NH₂) is nucleophilic and has acidic protons, making it reactive towards the strong bases and nucleophiles used in halogen-metal exchange. libretexts.orgslideshare.net To prevent unwanted side reactions, the amine is often protected. Common protecting groups for amines include:

Carbamates : Groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are widely used. They are easily installed and can be removed under specific acidic (for Boc) or hydrogenolysis (for Cbz) conditions. masterorganicchemistry.com

Amides : Forming an amide, such as an acetamide (B32628) (by reacting with acetyl chloride), effectively reduces the nucleophilicity of the nitrogen. libretexts.org This strategy was successfully employed in the synthesis of a closely related aminofluorophenylboronic acid. researchgate.net

| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) |

| Acetyl | Ac | Acetyl chloride or Acetic anhydride | Strong acid or base hydrolysis |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |

Free boronic acids are often unstable, prone to dehydration to form cyclic boroxine (B1236090) trimers, and can be difficult to handle and purify. acs.org To address this, the boronic acid moiety is frequently protected or stabilized as a boronate ester. acs.orgresearchgate.net This strategy not only improves stability but also facilitates purification by standard techniques like silica (B1680970) gel chromatography.

Pinacol Esters : These are the most common and practical derivatives. chem-station.com They are formed by reacting the boronic acid with pinacol or, more directly, are the immediate products of Miyaura borylation with B₂pin₂. alfa-chemistry.comchem-station.com They are generally stable to a wide range of reaction conditions but are sufficiently reactive to participate directly in cross-coupling reactions. chem-station.com

MIDA Esters : N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and render the boron atom unreactive to Suzuki-Miyaura coupling conditions. acs.orgacs.org They serve as true "protecting groups" that can be carried through multiple synthetic steps and then cleaved under mild basic conditions to liberate the free boronic acid when needed. acs.orgacs.org

DAN Group : The 1,8-diaminonaphthalene (B57835) (DAN) group also forms a stable derivative that deactivates the boronic acid towards cross-coupling. acs.orgacs.org It is typically removed under acidic conditions. chem-station.com

Synthesis of Stabilized Boronic Acid Derivatives (e.g., Pinacol Esters)

Given the instability of free boronic acids, synthetic routes are often designed to directly produce a stabilized form, most commonly the pinacol ester. acs.orgresearchgate.net The commercial availability of this compound pinacol ester underscores its importance as the preferred form of this reagent. sigmaaldrich.com

Direct synthetic methods include:

Miyaura Borylation : As discussed previously, the palladium-catalyzed cross-coupling of an appropriate aryl halide (e.g., 4-amino-1-bromo-2-fluorobenzene) with bis(pinacolato)diboron (B₂pin₂) is one of the most efficient and widely used methods to directly access the pinacol boronate ester. alfa-chemistry.comorganic-chemistry.orgresearchgate.net

Reaction of Organometallics with Pinacolborane : Grignard or aryllithium reagents can be reacted with pinacolborane (HBpin) instead of trialkyl borates. This reaction provides a direct route to the pinacol boronate ester, avoiding the intermediate formation of the free boronic acid. google.com

Esterification : If the free this compound is synthesized first (e.g., via the hydrolysis of a borate ester), it can be subsequently converted to its pinacol ester by condensation with pinacol, often under conditions that remove water.

These methods provide stable, easily handled, and purifiable versions of the target compound, ready for use in subsequent synthetic applications like Suzuki-Miyaura cross-coupling reactions. chemimpex.com

Elucidation of Advanced Reaction Pathways and Derivatizations Involving 4 Amino 2 Fluorophenyl Boronic Acid

Cross-Coupling Reactivity with (4-Amino-2-fluorophenyl)boronic Acid as a Building Block

The carbon-boron bond of this compound is central to its utility, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions.

Applications in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction stands as one of the most powerful methods for the construction of biaryl and heteroaryl structures. This compound is an effective coupling partner in these palladium-catalyzed transformations. The presence of the ortho-fluoro substituent can influence the electronic properties and steric environment of the boronic acid, affecting the efficiency of the transmetalation step in the catalytic cycle. This compound has been successfully employed in the synthesis of complex heterocyclic derivatives intended for pharmaceutical applications.

The general reaction scheme involves the coupling of this compound with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and minimizing side reactions, such as protodeboronation.

Table 1: Examples of Suzuki-Miyaura Reactions with this compound

| Coupling Partner | Catalyst System | Base | Solvent | Product Type | Ref |

|---|---|---|---|---|---|

| Substituted Pyridinone Halide | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Substituted Pyridinone Derivative | nih.gov |

This table is representative of typical conditions used for Suzuki reactions involving this class of compound as described in patent literature.

Copper-Catalyzed Petasis Borono-Mannich Reactions and Variants

The Petasis Borono-Mannich (PBM) reaction is a versatile multi-component reaction that combines a boronic acid, an amine, and a carbonyl compound to form substituted amines. In principle, this compound can serve as the boronic acid component in this transformation. However, a notable feature of this substrate is its own primary amino group, which could potentially compete with an external amine substrate in the reaction. While the PBM reaction is a powerful tool for generating molecular complexity, specific examples detailing the use of this compound in this context are not extensively documented in peer-reviewed literature.

Chan-Lam Coupling and other Copper-Mediated Transformations

The Chan-Lam coupling reaction enables the formation of carbon-heteroatom (C–N, C–O) bonds using a copper catalyst to couple boronic acids with amines or alcohols. This compound can act as the arylating agent in these reactions, transferring the 4-amino-2-fluorophenyl moiety to a suitable nucleophile. This reaction is advantageous due to its often mild conditions, which can be conducted open to the air. Despite the synthetic potential, specific applications of this compound as the aryl donor in Chan-Lam couplings are not widely reported.

Tandem Reaction Sequences and Multi-component Reactions

The distinct functional groups on this compound make it an ideal candidate for use in tandem or multi-component reaction sequences, where multiple bonds are formed in a single operation. For instance, a synthetic sequence could envision an initial Suzuki-Miyaura coupling at the boronic acid site, followed by a subsequent functionalization of the amino group without isolating the intermediate. While this approach offers significant advantages in terms of synthetic efficiency, documented examples of such one-pot, multi-component sequences specifically initiating with this compound are limited in the available literature.

Covalent Functionalization and Derivatization via Amino and Fluoro Moieties

Beyond its cross-coupling reactivity, this compound can be modified through its other functional groups.

The primary amino group behaves as a typical aniline (B41778), serving as a nucleophile and a site for a variety of chemical transformations. Common derivatizations include:

Acylation: Reaction with acyl chlorides or anhydrides to form stable amide derivatives.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Diazotization: Conversion of the amino group to a diazonium salt, which can then be displaced by a wide range of nucleophiles in Sandmeyer-type reactions.

The fluoro group is generally less reactive. Nucleophilic aromatic substitution (SNAr) of the fluorine atom is challenging and typically requires harsh conditions or the presence of additional strong electron-withdrawing groups on the aromatic ring to activate the substrate.

While these transformations are well-established for anilines and fluoroarenes, performing them on this compound requires careful consideration of the stability of the boronic acid moiety, which can be sensitive to strongly acidic or basic conditions.

Formation of Boronate Esters, Anhydrides, and Cyclic Derivatives in Synthetic Sequences

Boronic acids are often converted into more stable or synthetically versatile derivatives, such as boronate esters and cyclic anhydrides (boroxines).

Boronate Esters: this compound readily reacts with diols, most commonly pinacol (B44631), to form the corresponding cyclic boronate ester, 4-amino-2-fluorophenylboronic acid pinacol ester. This transformation is often performed for several reasons:

Stability: Pinacol esters are generally more stable than the free boronic acids, being less prone to dehydration and protodeboronation.

Purification: The formation of the crystalline pinacol ester can facilitate purification.

Modified Reactivity: Boronate esters often exhibit different and more controlled reactivity in cross-coupling reactions.

The pinacol ester of this compound is a commercially available and frequently used reagent in synthetic chemistry.

Anhydrides (Boroxines): Like other arylboronic acids, this compound can undergo dehydration to form a six-membered cyclic trimer known as a boroxine (B1236090). This process involves the condensation of three boronic acid molecules with the elimination of three molecules of water.

3 (4-Amino-2-fluorophenyl)B(OH)₂ ⇌ [(4-Amino-2-fluorophenyl)BO]₃ + 3 H₂O

The formation of boroxine is a reversible equilibrium. Thermodynamic studies on substituted phenylboronic acids show that the equilibrium is influenced by the electronic nature of the substituents on the phenyl ring. Electron-donating groups, such as the amino group, tend to favor boroxine formation, while electron-withdrawing groups can destabilize the boroxine ring relative to the monomeric acid. researchgate.netclockss.org The process is often entropy-driven due to the release of water molecules. researchgate.net

Catalytic Applications and Mechanistic Insights of 4 Amino 2 Fluorophenyl Boronic Acid and Its Analogs

Organoboron Catalysis in Diverse Organic Transformations

The catalytic utility of organoboron acids stems from their ability to act as Lewis acids, forming reversible covalent bonds with oxygen- and nitrogen-containing functional groups, thereby activating them for subsequent reactions. researchgate.netrsc.orgresearchgate.net This activation strategy has been successfully applied to a variety of important organic reactions.

The direct formation of amides from carboxylic acids and amines is a fundamental transformation in organic synthesis, yet it often requires harsh conditions or the use of stoichiometric coupling agents, which generates significant waste. Arylboronic acids have been identified as effective catalysts for this dehydrative condensation under milder conditions. nih.govnih.gov

The generally accepted mechanism involves the initial reaction between the boronic acid and the carboxylic acid to form an acyloxyboronic acid intermediate. researchgate.netnih.gov This intermediate is a mixed anhydride, which is more electrophilic than the parent carboxylic acid. The removal of water, typically achieved using molecular sieves, is crucial as the formation of this intermediate is often a thermodynamically unfavorable equilibrium process. researchgate.net Subsequently, the amine attacks the carbonyl group of the activated acyloxyboronic acid. The breakdown of the resulting tetrahedral intermediate yields the amide and regenerates the boronic acid catalyst, completing the catalytic cycle. researchgate.netnih.gov Theoretical calculations suggest that the cleavage of the C-O bond in the tetracoordinate acyl boronate intermediate is the rate-determining step. researchgate.net

Aminoboronic acids have shown particular promise in catalyzing direct amide formation. nih.gov The amino group can participate in the reaction, potentially through a dual-activation mechanism where the Lewis acidic boron center activates the carboxylic acid, and the basic amine moiety interacts with the amine nucleophile. nih.gov For a catalyst like (4-Amino-2-fluorophenyl)boronic acid, the interplay between the electron-donating amino group and the electron-withdrawing fluoro group would be critical in tuning the Lewis acidity of the boron center and, consequently, its catalytic efficacy.

Table 1: Examples of Boronic Acid Catalyzed Amide Formation

| Carboxylic Acid | Amine | Boronic Acid Catalyst | Conditions | Yield (%) | Reference |

| Benzoic acid | Benzylamine | 3,4,5-Trifluorophenylboronic acid | Toluene, reflux, MS 4Å | High | nih.gov |

| 2-Phenylbutyric acid | Benzylamine | 5-Methoxy-2-iodophenylboronic acid | Fluorobenzene, reflux, MS 4Å | High | acs.org |

| Phenylacetic acid | 2-Aminopyridine | Polystyrene-supported boronic acid | Toluene, 130 °C, flow | - | nih.gov |

Boronic acid catalysis extends to the activation of unsaturated carboxylic acids, facilitating their participation in cycloaddition and conjugate addition reactions. rsc.org By forming a reversible covalent adduct with the carboxylic acid group, the boronic acid catalyst lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the unsaturated system, enhancing its electrophilicity. rsc.org This activation strategy has been successfully employed in Diels-Alder reactions. rsc.org

Similarly, boronic acids can catalyze conjugate additions (Michael additions) to α,β-unsaturated carbonyl compounds. rsc.org This catalytic approach provides a mild and selective method for forming carbon-carbon and carbon-heteroatom bonds, avoiding the need for stoichiometric activation of the substrates. rsc.org While specific studies on this compound in these reactions are not prevalent, the principles of activation via Lewis acidity are directly applicable. The electronic properties conferred by the amino and fluoro substituents would influence the stability and reactivity of the key activated intermediate.

Boron enolates are powerful intermediates in aldol reactions, known for providing high levels of stereocontrol due to the formation of tight, cyclic transition states. nih.gov While stoichiometric boron reagents are common, the development of catalytic variants has been a significant goal. nih.gov Boronic and borinic acids can catalyze direct aldol reactions, particularly with substrates like pyruvic acids. nih.gov

The catalytic cycle is thought to involve the formation of a boron enolate in situ. Aminoboronic acids have been investigated as bifunctional catalysts for aldol reactions, where the boron center acts as a Lewis acid to form the enolate, and the amine can act as a Brønsted base or form an enamine, providing a secondary activation pathway. nih.govnih.gov This dual activation can be particularly effective in promoting the reaction. For this compound, the amino group at the para position could potentially engage in such bifunctional catalysis, influencing the stereochemical outcome and reaction rate.

Multicomponent reactions (MCRs) are highly efficient processes for building molecular complexity in a single step. Boronic acids have been employed as catalysts in classic MCRs like the Biginelli and Hantzsch reactions.

In the Biginelli reaction , which synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea, the reaction is typically acid-catalyzed. wikipedia.org Lewis acids, including boron-based catalysts like boron trifluoride, can promote the reaction. wikipedia.org Boric acid has been shown to be an effective catalyst, likely by complexing with the 1,3-dicarbonyl compound to promote its enolization, a key step in the reaction mechanism. nih.gov The mechanism is believed to proceed through an N-acyliminium ion intermediate, which is attacked by the enol of the β-ketoester. organic-chemistry.orgjk-sci.com

The Hantzsch synthesis of 1,4-dihydropyridines involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. organic-chemistry.org Phenylboronic acid has been reported as an effective catalyst for this three-component reaction. organic-chemistry.orgnih.gov The boronic acid likely activates the aldehyde carbonyl group, facilitating the initial Knoevenagel condensation and subsequent steps of the reaction cascade. In some cases, formylphenylboronic acids can act as both a reagent (the aldehyde component) and the catalyst for the reaction.

Influence of Substituent Effects on Catalytic Performance

The catalytic performance of arylboronic acids is highly dependent on the nature and position of substituents on the aromatic ring. These substituents modulate the Lewis acidity of the boron center, which is a key determinant of catalytic activity. nih.gov

Electron-withdrawing groups (EWGs), such as fluoro or nitro groups, increase the Lewis acidity of the boronic acid. nih.gov This enhanced acidity can lead to more effective activation of substrates like carboxylic acids. For instance, 3,4,5-trifluorophenylboronic acid is a highly effective catalyst for amide formation. nih.gov The fluorine atom in this compound, particularly at the ortho position, is expected to increase the boron's Lewis acidity through its inductive effect. nih.gov Furthermore, an ortho-fluoro substituent can form an intramolecular B-O-H···F hydrogen bond, which can also influence acidity. nih.gov

The combination of a fluoro and an amino group on the same phenylboronic acid ring, as in this compound, creates a catalyst with a unique electronic profile. The ortho-fluoro group enhances Lewis acidity, while the para-amino group can donate electron density and potentially engage in bifunctional activation. This push-pull electronic arrangement can lead to unique catalytic properties that differ from catalysts bearing only one of these substituents.

Table 2: Predicted Influence of Substituents in this compound

| Substituent | Position | Electronic Effect | Predicted Impact on Catalysis |

| Fluoro | ortho | -I (Inductive withdrawal), +M (Mesomeric donation, weak) | Increases Lewis acidity of boron center, potentially enhancing substrate activation. May form intramolecular H-bonds. |

| Amino | para | -I (Inductive withdrawal, weak), +M (Mesomeric donation, strong) | Decreases Lewis acidity of boron center. Can act as a Brønsted base or H-bond donor, enabling bifunctional catalysis. |

Mechanistic Studies of Boron-Catalyzed Reactions, Including Activation and Deactivation Pathways

Understanding the reaction mechanism is vital for optimizing catalyst performance and reaction conditions. For boron-catalyzed amidations, while the formation of a monomeric acyloxyboron intermediate is a widely cited pathway, recent studies suggest more complex mechanisms may be at play. researchgate.netnih.gov

Activation Pathways: Detailed investigations have proposed that dimeric or oligomeric boron species, such as boroxines (dehydrated trimers of boronic acids), may be involved in the catalytic cycle. nih.gov It has been suggested that intermediates with a B-X-B motif (where X = O or NR) could be uniquely capable of activating the carboxylic acid while simultaneously delivering the amine nucleophile. nih.gov In some systems, especially those with ortho-substituents, the formation of dimeric "ate" complexes may be more favorable than boroxine (B1236090) formation, leading to catalytically competent species. nih.gov The presence of molecular sieves is often essential, not just for water removal, but also because they can influence the equilibrium between different boron species in the reaction mixture. nih.govacs.org

Deactivation Pathways: Catalyst deactivation is a critical consideration. In boronic acid-catalyzed amidations, several deactivation pathways are possible. The strong coordination of amines to the Lewis acidic boron center can lead to the formation of stable, unreactive "ate" complexes, sequestering the catalyst from the reaction cycle. nih.govucl.ac.uk Certain substrates, like 2-aminopyridine, have been shown to stabilize catalytically inactive boroxine structures, effectively shutting down the reaction. researchgate.net

Another potential deactivation route is protodeboronation, the cleavage of the C–B bond. Borinic acids, for example, have been observed to be ineffective as direct amidation catalysts because they can undergo protodeboronation in the presence of carboxylic acids to form the corresponding boronic acid, which is the true active catalyst. nih.gov The stability of the C-B bond in this compound under catalytic conditions would be a key factor in its longevity as a catalyst. The electronic nature of the amino and fluoro substituents can influence the susceptibility of the boronic acid to protodeboronation. nih.gov

Role in Advanced Medicinal Chemistry Research and Chemical Biology

Design and Synthesis of Boron-Containing Chemical Probes for Biological Systems

Boron-containing molecules, particularly arylboronic acids, are increasingly utilized in the design of chemical probes to investigate complex biological systems. While the direct synthesis of probes from (4-Amino-2-fluorophenyl)boronic acid is an area of ongoing research, the synthesis of structurally similar compounds, such as 4-amino-3-fluorophenylboronic acid, provides a foundational methodology. The synthesis of such compounds often involves a multi-step process starting from a substituted aniline (B41778). For instance, the synthesis of 4-amino-3-fluorophenylboronic acid has been achieved by protecting the amino group of 4-bromo-2-fluoroaniline, followed by a lithium-bromine exchange, reaction with trimethyl borate (B1201080), and subsequent acidic hydrolysis to yield the final boronic acid. researchgate.net This synthetic strategy highlights a viable pathway for creating tailored chemical probes based on the this compound framework, enabling the introduction of reporter groups like fluorophores or affinity tags. These probes can then be used for the detection and quantification of specific biomolecules. nih.govnih.gov

Functionalization for Bioconjugation Strategies in Research Tools

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern chemical biology. nih.gov Boronic acids have emerged as versatile reagents in this field due to their ability to form reversible covalent bonds with diols, a common motif in carbohydrates and glycoproteins. nih.gov The amino group on this compound provides a convenient handle for its incorporation into larger molecular architectures, creating tools for biological research. This functionalization can be achieved through standard amide bond formation or other amine-specific chemistries. While specific bioconjugation strategies employing this compound are still under development, the principles are well-established with similar molecules. These strategies are crucial for creating targeted drug delivery systems, protein labeling reagents, and components for diagnostic assays.

Investigation of Enzyme Inhibition Mechanisms by Boronic Acid Derivatives

Boronic acid derivatives are a well-established class of enzyme inhibitors, with several boron-containing drugs approved for clinical use. researchgate.netnih.gov They often act as transition-state analogs, forming a reversible covalent bond with a key active site residue, typically a serine or threonine. nih.govnih.gov This interaction can potently and selectively inhibit enzyme activity. The electronic properties of the phenyl ring in phenylboronic acids can be tuned by substituents to enhance binding affinity and selectivity. The electron-withdrawing nature of the fluorine atom in this compound can increase the Lewis acidity of the boron atom, potentially enhancing its interaction with nucleophilic residues in an enzyme's active site. nih.gov While specific studies on enzyme inhibition by derivatives of this compound are emerging, the foundational principles of boronic acid-based enzyme inhibition suggest its significant potential in this area. researchgate.net

Development of Reversible Covalent Binding Agents for Biomolecules

The ability of boronic acids to form reversible covalent bonds is a key feature that distinguishes them from many other reactive functionalities used in drug design. nih.govnih.gov This reversibility can lead to a desirable balance of high potency and reduced off-target toxicity. nih.govresearchgate.net Reversible covalent inhibitors often exhibit prolonged target engagement compared to non-covalent inhibitors, which can translate to improved therapeutic efficacy. youtube.com this compound is a prime candidate for the development of such agents. Its boronic acid moiety can interact with nucleophilic amino acid residues like serine, threonine, and lysine (B10760008) on a target protein. nih.gov The kinetics and thermodynamics of this binding can be fine-tuned by the amino and fluoro substituents. The development of reversible covalent inhibitors is a rapidly growing area of medicinal chemistry, and boronic acids like this compound are expected to play a prominent role. nih.govresearchgate.net

Carbohydrate Recognition and Sensing Mechanisms at Physiological Conditions

The interaction between boronic acids and diols is the basis for their use in carbohydrate recognition and sensing. nih.gov This is particularly relevant for monitoring glucose levels in physiological conditions, a critical aspect of diabetes management. Phenylboronic acids can reversibly bind to the cis-diol units present in glucose to form cyclic boronate esters. mdpi.com

For effective glucose binding at physiological pH (around 7.4), the pKa of the boronic acid should be close to this value. Unsubstituted phenylboronic acid has a pKa of approximately 8.8, which limits its efficiency in neutral conditions. nih.gov The introduction of an electron-withdrawing fluorine atom onto the phenyl ring, as in this compound, lowers the pKa of the boronic acid. nih.govnih.gov This decrease in pKa facilitates the formation of the tetrahedral boronate anion, which is the species that predominantly binds to diols. nih.gov This enhanced acidity is crucial for the development of glucose sensors that can operate effectively under physiological conditions. Research on the closely related 4-amino-3-fluorophenylboronic acid has shown that it possesses a pKa value of 7.8 when incorporated into hydrogels, demonstrating the significant effect of fluorination. researchgate.net

Table 1: Comparison of pKa Values for Phenylboronic Acid and a Fluorinated Analog

| Compound | pKa |

| Phenylboronic Acid | ~8.8 |

| 4-Amino-3-fluorophenylboronic acid (in hydrogel) | 7.8 researchgate.net |

The glucose-binding properties of fluorinated phenylboronic acids are being exploited in the design of "smart" materials that respond to changes in glucose concentration. mdpi.comnih.govrsc.org These materials are often hydrogels or polymers that incorporate the boronic acid moiety. mdpi.comnih.gov When glucose binds to the boronic acid groups within the polymer network, the formation of negatively charged boronate esters leads to increased electrostatic repulsion. acs.org This repulsion causes the hydrogel to swell. mdpi.comacs.org This swelling can be harnessed to trigger the release of an encapsulated drug, such as insulin (B600854). nih.govfrontiersin.org The amino group of this compound provides a reactive site for covalently incorporating this glucose-sensing unit into polymer backbones. nih.gov The development of such glucose-responsive materials holds great promise for the creation of closed-loop insulin delivery systems that can automatically regulate blood glucose levels. nih.gov

Advanced Materials Science Applications of 4 Amino 2 Fluorophenyl Boronic Acid Scaffolds

Incorporation into Responsive Polymeric Materials and Hydrogels

The incorporation of (4-amino-2-fluorophenyl)boronic acid into polymers and hydrogels allows for the creation of "intelligent" materials that can respond to specific chemical stimuli, most notably glucose and changes in pH. These responsive behaviors are rooted in the reversible interaction between the boronic acid group and diols.

Phenylboronic acid (PBA)-containing hydrogels exhibit glucose-dependent swelling behavior. researchgate.net In the absence of glucose, the hydrogel may be in a more compact state. When glucose is introduced, it binds to the boronic acid groups, leading to the formation of charged boronate esters. nih.gov This process increases the hydrophilicity and electrostatic repulsion between polymer chains, causing the hydrogel network to swell. nih.gov This swelling can be harnessed for applications such as the controlled, self-regulated release of encapsulated drugs like insulin (B600854). nih.gov

A critical challenge for biomedical applications is ensuring that this response occurs at the physiological pH of approximately 7.4. Standard phenylboronic acids have a relatively high pKa (around 8.2-8.8), meaning they are not sufficiently dissociated to bind glucose effectively at neutral pH. researchgate.netresearchgate.net The strategic placement of an electron-withdrawing fluorine atom on the phenyl ring, as in this compound, is a key strategy to overcome this limitation. The fluorine atom lowers the electron density on the boron atom, making the boronic acid more acidic and reducing its pKa. researchgate.net For example, 4-amino-3-fluorophenylboronic acid, a similar compound, has a pKa of 7.8, allowing it to be incorporated into hydrogels that exhibit glucose sensitivity at physiological pH. researchgate.netresearchgate.net The amino group on the scaffold facilitates its copolymerization into the polymer backbone of the hydrogel. researchgate.net

The responsiveness of these materials is a dynamic process. An increase in glucose concentration leads to swelling, while a decrease allows the boronate-glucose complex to dissociate, causing the hydrogel to shrink. swst.org This reversible volume change makes these materials highly suitable for developing closed-loop systems, such as an "artificial pancreas" that releases insulin in direct response to blood glucose levels. swst.org

| Phenylboronic Acid Derivative | Key Substituent(s) | Typical pKa | Glucose Response at Physiological pH (7.4) |

| 3-Aminophenylboronic acid (APBA) | Amino | ~8.2 - 8.8 | Low |

| Phenylboronic acid (PBA) | None | ~8.8 | Very Low |

| 4-Amino-3-fluorophenylboronic acid | Amino, Fluoro | ~7.8 | Yes |

| 4-Carboxy-3-fluorophenylboronic acid | Carboxy, Fluoro | Low | Yes |

This table illustrates how electron-withdrawing groups like fluorine lower the pKa of phenylboronic acids, enabling glucose responsiveness under physiological conditions.

Surface Modification and Functionalization for Biosensor and Diagnostic Tool Development

The unique binding capability of the boronic acid group is leveraged for surface modification in the development of highly specific biosensors and diagnostic tools. nih.gov By immobilizing this compound onto a transducer surface, sensors can be designed to selectively capture and detect biomolecules containing cis-diol moieties. researchgate.net

The fundamental principle of these sensors is boronate affinity. researchgate.net The boronic acid acts as a recognition element, forming stable, reversible covalent bonds with cis-diols found in a wide range of biologically significant molecules, including glycoproteins, nucleosides, saccharides, and catecholamines. researchgate.netresearchgate.net This interaction is highly specific, allowing for the selective capture of target analytes from complex biological samples like human urine. nih.gov The amino group on the this compound scaffold provides a reactive site for covalent attachment to various sensor surfaces, such as gold electrodes, nanoparticles, or polymer monoliths, often through well-established bioconjugation chemistries. nih.govmdpi.comresearchgate.net

The advantages of using a fluorinated boronic acid like this compound are particularly pronounced in biosensing. The lowered pKa enables strong binding at neutral or even weakly acidic conditions (e.g., pH 6.0), which is crucial for maintaining the stability and function of sensitive biomolecules during analysis. nih.govresearchgate.net This contrasts with traditional boronate affinity systems that require alkaline conditions for effective binding. researchgate.net

Various sensor platforms have been developed using this approach:

Electrochemical Sensors: Boronic acid-functionalized electrodes can detect the binding of glycoproteins or other diol-containing targets by measuring changes in impedance, current, or potential. nih.gov

Optical Sensors: Platforms like Surface Plasmon Resonance (SPR) can monitor the binding of analytes to a boronic acid-modified surface in real-time by detecting changes in the refractive index. nih.govmdpi.com

Affinity Chromatography: Monolithic columns functionalized with fluorophenylboronic acids serve as powerful tools for the selective enrichment and separation of cis-diol compounds from complex mixtures for further analysis. nih.govnih.gov

| Target Analyte Class | Examples | Sensing Platform |

| Glycoproteins | Hemagglutinin, Ovalbumin, Glycated Hemoglobin | Electrochemical, SPR, QCM |

| Nucleosides/Nucleotides | Modified nucleosides in urine, NADH | Boronate Affinity Chromatography |

| Saccharides | Glucose, Fructose | Hydrogel-based optical sensors |

| Catecholamines | Dopamine | Electrochemical Sensors |

This table showcases the versatility of boronic acid-functionalized surfaces for detecting a wide range of biologically important molecules.

Development of Optoelectronic and Electronic Materials

The application of this compound in optoelectronic and electronic materials is an emerging area of research, driven by the compound's unique electronic characteristics. The phenylboronic acid scaffold can participate in intramolecular charge transfer (ICT), a phenomenon crucial for the design of fluorescent probes and other optoelectronic devices. nih.gov

The boronic acid group, [R-B(OH)₂], typically acts as an electron-withdrawing group in its neutral state. nih.gov However, upon binding with a hard base like a fluoride (B91410) ion, it can transform into an anionic form, [R-BF₃]⁻, which acts as an electron-donating group. nih.gov This switch in electronic character can be exploited to create fluorescent sensors. When integrated into a molecule with both electron-donating (like the amino group) and electron-accepting parts, this transformation can significantly alter the molecule's absorption and emission spectra, leading to detectable changes in color or fluorescence intensity. nih.gov This principle has been used to design probes that are highly sensitive and selective for fluoride ions. nih.gov

Furthermore, boronic acid derivatives are being investigated for their potential to modify the surfaces of electronic components. For instance, self-assembled monolayers (SAMs) of boronic acids have been used to functionalize the surface of titanium dioxide (TiO₂) layers in inverted polymer solar cells. researchgate.net Such modifications can improve device performance by altering the interfacial electronic properties. The ability of this compound to be readily attached to surfaces via its amino group, combined with the electronic influence of the fluoro and boronic acid groups, makes it a candidate for similar interface engineering applications in organic electronics, such as organic light-emitting diodes (OLEDs) or field-effect transistors. The formation of a coordinated covalent bond between the boron atom and other species can induce notable changes in the optoelectronic response of the material. mdpi.com

Exploration in Flame Retardant Formulations

While direct applications of this compound in flame retardants are still exploratory, the known fire-retardant properties of boron compounds suggest it is a promising candidate for creating novel, halogen-free flame retardant systems. researchgate.net Boron-based compounds are recognized as effective, environmentally friendly flame retardants that can function through multiple mechanisms in both the condensed (solid) and gas phases during combustion. mdpi.comresearchgate.net

The primary mechanisms by which boron compounds impart flame retardancy include:

Condensed Phase Action: Upon heating, boron compounds can decompose to form a glassy film of boric trioxide (B₂O₃) on the polymer's surface. mdpi.com This layer acts as a physical barrier, insulating the underlying material from heat and preventing the escape of flammable volatile gases that fuel the fire. nih.govusda.gov It also promotes the formation of a stable char layer, which further enhances the insulating effect. mdpi.com

Gas Phase Action: The decomposition of hydrated boron compounds releases water. mdpi.com This endothermic process cools the system, and the released water vapor dilutes the concentration of flammable gases and oxygen in the combustion zone, thereby inhibiting the flame. nih.gov

Incorporating this compound into a polymer matrix offers a potential route to impart these flame-retardant properties. The amino group allows the molecule to be chemically integrated into the polymer backbone as a reactive flame retardant. This covalent bonding prevents the additive from leaching out over time, a common problem with non-reactive (additive) flame retardants. frontiersin.org In such a formulation, the boron atom would be the primary source of the flame-retardant effect. Additionally, the presence of nitrogen (from the amino group) can have a synergistic effect, often enhancing char formation. mdpi.com

| Mechanism | Phase | Description of Action |

| Char Formation | Condensed | Boron promotes the formation of a stable, insulating carbonaceous layer. |

| Glassy Layer Formation | Condensed | At high temperatures, a B₂O₃ film forms, acting as a barrier to heat and mass transfer. nih.govswst.org |

| Endothermic Decomposition | Gas | The release of water from hydrated forms cools the substrate. nih.gov |

| Dilution of Flammables | Gas | Released water vapor dilutes the concentration of flammable gases and oxygen. mdpi.com |

This table summarizes the multifunctional mechanisms through which boron compounds can act as flame retardants.

Advanced Characterization and Theoretical Investigations of 4 Amino 2 Fluorophenyl Boronic Acid

High-Resolution Spectroscopic Techniques for Advanced Structural and Conformational Elucidation

High-resolution spectroscopy is indispensable for probing the nuanced structural and dynamic features of (4-Amino-2-fluorophenyl)boronic acid in both solution and the solid state. Techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy provide detailed insights into the molecule's connectivity, conformation, and the subtle interactions that govern its behavior.

Advanced NMR Spectroscopy for Structural Dynamics and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of boronic acids in solution. A multi-nuclear approach, incorporating ¹H, ¹³C, ¹¹B, and ¹⁹F NMR, provides a comprehensive picture of the molecular framework and its electronic environment.

¹H and ¹³C NMR spectra are fundamental for confirming the carbon skeleton and the placement of substituents on the phenyl ring. The chemical shifts and coupling constants of the aromatic protons and carbons are sensitive to the electron-donating effect of the amino group and the electron-withdrawing nature of the fluoro and boronic acid groups. Advanced two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to unambiguously assign all proton and carbon signals, confirming the precise substitution pattern.

¹¹B NMR spectroscopy is particularly informative for studying the coordination state of the boron atom. The chemical shift of the ¹¹B nucleus is highly sensitive to its hybridization state. For this compound, the trigonal sp²-hybridized boron atom of the free acid is expected to show a characteristic chemical shift. Upon interaction with diols to form a tetrahedral sp³-hybridized boronate ester, a significant upfield shift in the ¹¹B NMR spectrum is anticipated. This property is widely used to monitor binding events and determine association constants with biologically relevant diol-containing molecules. The chemical shifts are typically referenced to BF₃·OEt₂.

¹⁹F NMR spectroscopy offers a sensitive probe into the local electronic environment of the fluorine atom. The ¹⁹F chemical shift is highly responsive to changes in its surroundings, making it a valuable tool for studying intermolecular interactions. For instance, the binding of the boronic acid moiety to a diol can induce conformational changes that alter the electronic environment of the fluorine atom, leading to a measurable change in its chemical shift. This makes ¹⁹F NMR a powerful method for monitoring binding events and studying the kinetics and thermodynamics of complex formation.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide information about the through-space proximity of protons, offering insights into the preferred solution-state conformation of the molecule. These methods can help to elucidate the spatial relationship between the substituents on the phenyl ring and the orientation of the boronic acid group.

| NMR Nucleus | Information Provided | Typical Chemical Shift Range for Phenylboronic Acids |

| ¹H | Proton environment, coupling information | 6.0 - 8.5 ppm (aromatic) |

| ¹³C | Carbon skeleton, electronic effects of substituents | 110 - 150 ppm (aromatic) |

| ¹¹B | Hybridization state of boron (sp² vs. sp³) | +25 to +35 ppm (sp²), +5 to +15 ppm (sp³) |

| ¹⁹F | Local electronic environment, interaction probe | Varies depending on substitution |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Dynamics

FT-IR Spectroscopy is particularly useful for identifying characteristic functional group vibrations. Key expected vibrational bands for this compound include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid, often involved in hydrogen bonding.

N-H stretching: Two sharp bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amine group.

Aromatic C-H stretching: Bands typically appearing just above 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region.

B-O stretching: Strong absorptions typically found in the 1300-1400 cm⁻¹ range.

C-F stretching: A strong band in the 1100-1300 cm⁻¹ region.

Raman Spectroscopy , being complementary to FT-IR, is particularly sensitive to vibrations of non-polar bonds and symmetric stretching modes. The aromatic ring vibrations are often strong in the Raman spectrum, providing valuable structural information.

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectra to aid in the assignment of complex vibrational modes. By comparing the calculated and experimental spectra, a detailed understanding of the vibrational dynamics of the molecule can be achieved.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| O-H stretch (boronic acid) | 3200-3600 | FT-IR |

| N-H stretch (amine) | 3300-3500 | FT-IR |

| Aromatic C-H stretch | >3000 | FT-IR, Raman |

| Aromatic C=C stretch | 1450-1600 | FT-IR, Raman |

| B-O stretch | 1300-1400 | FT-IR |

| C-F stretch | 1100-1300 | FT-IR |

X-ray Crystallography for Solid-State Structural Analysis

While a crystal structure for this compound is not publicly available, the X-ray crystal structure of its isomer, 4-Amino-3-fluorophenylboronic acid, provides significant insight into the solid-state packing and intermolecular interactions that can be expected for this class of compounds researchgate.net.

In the solid state, phenylboronic acids typically form hydrogen-bonded dimers through their boronic acid functionalities. The two B(OH)₂ groups of adjacent molecules interact, with the hydroxyl groups acting as both hydrogen bond donors and acceptors, forming a characteristic eight-membered ring. This dimeric structure is a common motif in the crystal structures of many phenylboronic acids.

The interplay of these hydrogen bonding interactions, along with potential π-π stacking of the phenyl rings, will determine the final three-dimensional architecture of the crystal lattice. The relative positioning of the fluoro and amino groups will influence the steric and electronic factors that govern which hydrogen bonding motifs are favored. A detailed X-ray crystallographic analysis of this compound would be invaluable for definitively determining its solid-state conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides a powerful theoretical framework for understanding the intrinsic properties of this compound at the atomic level. Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating its electronic structure, reactivity, and spectroscopic characteristics, as well as exploring its conformational landscape and intramolecular interactions.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a standard tool for the computational investigation of phenylboronic acids and their derivatives. By solving the Schrödinger equation within an approximate framework, DFT can accurately predict a wide range of molecular properties.

Electronic Structure and Reactivity: DFT calculations can provide detailed information about the electronic structure of this compound, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. The locations of the HOMO and LUMO can reveal the most likely sites for electrophilic and nucleophilic attack, respectively. The presence of the electron-donating amino group and the electron-withdrawing fluoro and boronic acid groups will significantly influence the electronic landscape of the aromatic ring. DFT can also be used to calculate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight regions of positive and negative electrostatic potential, further informing on reactivity.

Spectroscopic Property Prediction: A significant advantage of DFT is its ability to predict spectroscopic properties with reasonable accuracy.

NMR Spectra: By employing methods like the Gauge-Including Atomic Orbital (GIAO) approach, DFT can calculate the ¹H, ¹³C, ¹¹B, and ¹⁹F NMR chemical shifts of this compound. These calculated shifts, when compared with experimental data, can aid in the definitive assignment of signals and provide confidence in the determined structure.

Vibrational Spectra: DFT calculations can predict the vibrational frequencies and intensities of the FT-IR and Raman spectra. This information is invaluable for the assignment of experimental vibrational bands to specific molecular motions, leading to a more complete understanding of the molecule's vibrational dynamics.

Conformational Analysis and Intramolecular Interactions (e.g., Fluorine-Boron, Hydrogen Bonding)

The flexibility of the boronic acid group allows for different possible conformations of this compound. DFT calculations can be used to perform a systematic conformational analysis to identify the most stable geometries of the molecule. This typically involves rotating the C-B bond and the B-O bonds to map out the potential energy surface.

Intramolecular Interactions: The relative orientation of the substituents can be influenced by subtle intramolecular interactions.

Hydrogen Bonding: Intramolecular hydrogen bonding may occur between the amino group and the fluorine atom, or between the hydroxyl groups of the boronic acid and the fluorine atom. DFT can quantify the strength of these interactions and determine their influence on the preferred conformation.

Fluorine-Boron Interactions: The potential for a dative interaction between the lone pairs of the fluorine atom and the empty p-orbital of the boron atom can also be investigated using computational methods. While such interactions are generally weak, they can have a subtle influence on the geometry and electronic properties of the molecule.

By providing a detailed picture of the conformational preferences and the nature of intramolecular forces, computational studies complement experimental data and contribute to a holistic understanding of the structure and behavior of this compound.

Molecular Orbital Analysis (e.g., HOMO/LUMO) for Reactivity Insights

Theoretical investigations into the electronic structure of this compound provide crucial insights into its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental in predicting the molecule's behavior in chemical reactions.

The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character. A higher HOMO energy level suggests a greater propensity for electron donation. Conversely, the LUMO signifies the ability to accept electrons, reflecting its electrophilic character. A lower LUMO energy level indicates a greater ease of accepting electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com

While specific computational studies for this compound are not extensively detailed in the public domain, analysis of closely related structures, such as the 4-aminophenylboronic acid dimer (APBAD), offers valuable comparative insights through Density Functional Theory (DFT) calculations. researchgate.net In such systems, the HOMO is typically distributed over the aminophenyl ring, indicating that this region is the primary site for electrophilic attack. The LUMO is also generally located across the aromatic system and the boronic acid group, signifying the sites susceptible to nucleophilic attack. researchgate.netresearchgate.net

The introduction of a fluorine atom at the ortho position and an amino group at the para position to the phenylboronic acid core significantly modulates its electronic properties. The amino group, being an electron-donating group, tends to raise the HOMO energy level, thereby enhancing the molecule's nucleophilicity. The fluorine atom, an electron-withdrawing group, generally lowers both the HOMO and LUMO energy levels. This combined substitution pattern creates a nuanced electronic landscape that influences the molecule's interaction with other reagents.

Key quantum chemical reactivity descriptors derived from HOMO and LUMO energies include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). ajchem-a.comnih.gov These parameters provide a quantitative basis for predicting reactivity. For instance, a lower chemical hardness (a smaller HOMO-LUMO gap) suggests a "softer" and more reactive molecule. nih.gov

The following table summarizes the key concepts in the molecular orbital analysis of aromatic boronic acids.

| Descriptor | Formula | Significance in Reactivity |

| HOMO Energy (EHOMO) | - | Indicates electron-donating ability (nucleophilicity). Higher energy means more reactive towards electrophiles. |

| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability (electrophilicity). Lower energy means more reactive towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Relates to chemical stability and reactivity. A smaller gap suggests higher reactivity. ajchem-a.com |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. A smaller value indicates higher reactivity. nih.gov |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity of a species to accept electrons. nih.gov |

| Chemical Potential (μ) | -(I + A) / 2 | Represents the escaping tendency of electrons from a system. nih.gov |

This interactive table is based on established principles of Frontier Molecular Orbital Theory.

The molecular electrostatic potential (MEP) map is another crucial tool derived from theoretical calculations. It visualizes the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the negative potential is expected to be concentrated around the oxygen atoms of the boronic acid group and the fluorine atom, while the positive potential would be located around the hydrogen atoms of the amino and hydroxyl groups. nih.gov This information is vital for understanding non-covalent interactions and guiding predictions of reaction sites.

Advanced Chromatographic and Electrochemical Methods for Research Applications

The analysis and purification of this compound and its reaction products rely on advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) and various electrochemical methods are indispensable tools in this regard.

Chromatographic Methods

HPLC is a cornerstone technique for the separation, identification, and quantification of boronic acids. waters.com Due to the specific chemical properties of boronic acids, including their potential for dehydration to form boroxines and their interactions with diols, method development requires careful consideration of several parameters.

A systematic approach to developing a separation method for a range of boronic acids, which would be applicable to this compound, often involves screening different stationary phases and mobile phase conditions. waters.com Reversed-phase HPLC (RP-HPLC) is commonly employed.

A typical systematic screening protocol might include:

Column Selection: Testing various stationary phases, such as C18, to assess retention and peak shape. waters.com

pH Screening: Evaluating the separation at both low and high pH. At low pH, boronic acids are generally neutral, while at high pH, the boronic acid group becomes at least partially charged, which significantly alters retention behavior. waters.com

Mobile Phase Optimization: Using common organic modifiers like acetonitrile (B52724) or methanol (B129727) in a gradient elution mode to achieve optimal separation. waters.com The use of additives like formic acid (for low pH) or ammonium (B1175870) hydroxide (B78521) (for high pH) is crucial for controlling the ionization state of the analyte and achieving good chromatography. waters.com

The following table outlines a representative set of starting conditions for developing an HPLC method for boronic acids.

| Parameter | Condition 1 (Low pH) | Condition 2 (High pH) |

| Column | C18 Stationary Phase (e.g., XBridge Premier BEH C18) | C18 Stationary Phase (e.g., XBridge Premier BEH C18) |

| Mobile Phase A | Water | Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Mobile Phase D | 2% Formic Acid in Water | 200 mM Ammonium Hydroxide |

| Gradient | Linear gradient from 5% to 95% Mobile Phase B, maintaining 5% D | Linear gradient from 5% to 95% Mobile Phase B, maintaining 5% D |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | Photodiode Array (PDA) Detector | Photodiode Array (PDA) Detector |

This interactive table is based on a general systematic screening protocol for boronic acid analysis by HPLC. waters.com

Boronate affinity chromatography is another specialized and powerful technique. This method utilizes a stationary phase with immobilized diol-containing ligands to selectively capture and separate boronic acids and their derivatives based on the reversible formation of cyclic boronate esters. nih.govnih.gov

Electrochemical Methods

Electrochemical methods are highly sensitive and are widely used to study the redox properties of molecules and for sensing applications. Phenylboronic acids, including this compound, are electrochemically active and can be studied using techniques like cyclic voltammetry (CV). researchgate.netelectrochemsci.org

These methods are particularly prominent in the development of sensors. Boronic acids are well-known for their ability to bind with cis-diol-containing molecules, such as sugars and glycoproteins. mdpi.com This interaction forms the basis of many electrochemical biosensors. An electrode modified with this compound could potentially be used to detect specific biomarkers. The binding event at the electrode surface, through the formation of a boronate ester, would alter the electrochemical signal (e.g., current or potential), allowing for quantitative detection. electrochemsci.orgmdpi.com

Future Research Directions and Emerging Opportunities for 4 Amino 2 Fluorophenyl Boronic Acid

The unique structural attributes of (4-Amino-2-fluorophenyl)boronic acid, featuring an electron-donating amino group and an electron-withdrawing fluorine atom on the phenylboronic acid scaffold, position it as a compound of significant interest for future research. The interplay of these functional groups offers a rich landscape for innovation in synthesis, reactivity, materials science, and biomedical applications. This article explores the emerging opportunities and future research directions centered on this versatile molecule.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for (4-amino-2-fluorophenyl)boronic acid, and how can purity be optimized?

- Methodological Answer : The synthesis of aromatic boronic acids like this compound typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or direct borylation of halogenated precursors. A common challenge is purification due to boronic acid trimerization (forming boroxines). To mitigate this, intermediates such as pinacol boronic esters are often synthesized first, as they are more stable and easier to purify . Purity can be enhanced via recrystallization or chromatography under inert conditions.

Q. Which spectroscopic and computational methods are effective for characterizing the structural properties of this compound?

- Methodological Answer :

- Spectroscopy : B NMR is critical for confirming boronic acid functionality, while F NMR and FT-IR validate fluorine and amine groups, respectively.

- Computational : Density Functional Theory (DFT) calculations (e.g., using SPARTAN’14) predict bond angles, vibrational frequencies, and electronic properties. For example, DFT studies on similar compounds like 4-carbamoylphenylboronic acid reveal planar boron geometries and conjugation effects .

Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?

- Methodological Answer :

- Storage : Maintain at 0–6°C under inert gas (argon/nitrogen) to prevent oxidation or moisture-induced trimerization .

- Safety : Use fume hoods for synthesis and wear PPE (gloves, goggles). First-aid measures for inhalation include immediate exposure to fresh air and medical consultation .

Advanced Research Questions

Q. What experimental strategies improve the selectivity of this compound in glycoprotein binding studies?

- Methodological Answer : Immobilized boronic acids (e.g., on carboxymethyl dextran surfaces) bind glycoproteins via reversible diol interactions. To enhance selectivity:

- Buffer Optimization : Use high-pH borate buffers (pH 8.5–10) to stabilize boronate ester formation.

- Secondary Interaction Mitigation : Adjust ionic strength or add surfactants to reduce non-specific binding (e.g., hydrophobic interactions with non-glycosylated proteins) .

Q. How does the fluorinated aromatic ring in this compound influence its pharmacokinetic properties in drug design?

- Methodological Answer : The fluorine atom enhances metabolic stability by resisting cytochrome P450-mediated oxidation. Computational modeling (e.g., molecular docking) can predict binding affinity to targets like proteasomes or enzymes. For instance, fluorinated boronic acids in proteasome inhibitors (e.g., Bortezomib analogs) show improved half-lives and target engagement .

Q. What advanced analytical techniques address challenges in quantifying trace impurities of this compound in drug substrates?

- Methodological Answer :

- LC-MS/MS : Use triple quadrupole systems in MRM mode for high sensitivity (detection limits <1 ppm). Derivatization-free protocols reduce preparation time .

- MALDI-MS : For peptides containing boronic acids, on-plate esterification with 2,5-dihydroxybenzoic acid (DHB) prevents boroxine interference and enables sequencing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。